molecular formula C8H12O B13763124 1,2-Epoxyoctahydropentalene CAS No. 6567-98-2

1,2-Epoxyoctahydropentalene

Cat. No.: B13763124
CAS No.: 6567-98-2
M. Wt: 124.18 g/mol
InChI Key: WMSIDAPKDOLAKY-UHFFFAOYSA-N
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Description

1,2-Epoxyoctahydropentalene is an organic compound with the molecular formula C8H12O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1,2-Epoxyoctahydropentalene typically involves the epoxidation of octahydropentalene. One common method is the reaction of octahydropentalene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial production methods may involve the use of more scalable processes, such as the catalytic epoxidation using metal catalysts like titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide. This method offers advantages in terms of efficiency and environmental sustainability .

Chemical Reactions Analysis

1,2-Epoxyoctahydropentalene undergoes various chemical reactions, primarily due to the strained three-membered epoxide ring. Some of the key reactions include:

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2-Epoxyoctahydropentalene primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

At the molecular level, the compound can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical products. The specific pathways and targets depend on the nature of the nucleophile and the reaction conditions .

Properties

CAS No.

6567-98-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-oxatricyclo[4.3.0.02,4]nonane

InChI

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2

InChI Key

WMSIDAPKDOLAKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3C(C2C1)O3

Origin of Product

United States

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